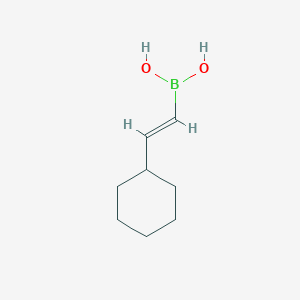

(2-Cyclohexylvinyl)boronic acid

Description

(2-Cyclohexylvinyl)boronic acid (CAS: 37490-33-8) is a boronic acid derivative featuring a cyclohexyl group attached to a vinyl backbone. Its molecular formula is C₈H₁₅BO₂, with a molecular weight of 154.01 g/mol . The compound exists predominantly in the trans-configuration, as indicated by its IUPAC name trans-(2-cyclohexylvinyl)boronic acid. Key physical properties include a melting point of 106–111°C, a boiling point of 283.7°C, and a density of 1.078 g/cm³ . The cyclohexyl group confers significant hydrophobicity, which may influence its solubility and reactivity in aqueous environments.

Properties

IUPAC Name |

[(E)-2-cyclohexylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJOMMIILHLCG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

Boronic acids exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of (2-cyclohexylvinyl)boronic acid with structurally related compounds:

Table 1: Comparative Analysis of Boronic Acid Derivatives

Key Findings from Comparative Studies

Antiproliferative Activity :

- Hydroxyl- and phenanthryl-substituted boronic acids exhibit sub-micromolar IC₅₀ values in triple-negative breast cancer (4T1) models, attributed to interactions with serine proteases or transcription factors .

- In contrast, (2-cycloclohexylvinyl)boronic acid lacks reported cytotoxicity data, suggesting its hydrophobicity may limit bioavailability or target engagement in similar assays.

Enzyme Inhibition: Bifunctional aryl boronic acids (e.g., FL-166) achieve nanomolar Kᵢ values against proteases due to dual interactions with active-site serines . The triazole-substituted analog in shows enhanced β-lactamase inhibition, highlighting the role of heterocycles in improving potency . this compound’s lack of polar or bifunctional groups may limit its utility in enzyme targeting.

Solubility and Reactivity: Compounds with hydroxyl or triazole groups (e.g., 6-hydroxynaphthalen-2-yl boronic acid) demonstrate better aqueous solubility, critical for in vitro assays . Precipitates formed by pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids () underscore the challenges of balancing lipophilicity and solubility.

Diol Binding and Sensing :

- Boronic acids with electron-deficient aromatic rings (e.g., azobenzene derivatives) show tunable diol-binding affinities under visible light, useful in dynamic hydrogels .

- The cyclohexylvinyl group’s steric bulk may hinder diol complexation compared to planar aryl boronic acids, as seen in studies of saccharide sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.